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Compound of Interest

Compound Name:
methyl 1-methyl-1H-imidazole-2-

carboxylate

Cat. No.: B1313500 Get Quote

For researchers, scientists, and drug development professionals, this guide provides an

objective comparison of the biological efficacy of various substituted imidazole derivatives. It

summarizes recent experimental data on their anticancer, antifungal, and anti-inflammatory

activities, details the protocols for key experiments, and visualizes relevant biological pathways

and workflows.

The imidazole nucleus is a versatile scaffold in medicinal chemistry, with derivatives exhibiting

a wide range of pharmacological activities.[1][2][3] This guide focuses on a comparative

analysis of recently developed substituted imidazole derivatives, providing a valuable resource

for identifying promising lead compounds for further investigation.

Anticancer Activity
Substituted imidazole derivatives have demonstrated significant potential as anticancer agents,

acting through various mechanisms, including the inhibition of kinases and tubulin

polymerization, and the modulation of key signaling pathways involved in cancer progression.

[4][5]

In Vitro Cytotoxicity of Imidazole Derivatives
The cytotoxic effects of various substituted imidazole derivatives have been evaluated against

a range of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values, a
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measure of the potency of a compound in inhibiting biological or biochemical function, are

summarized in the table below.

Derivative Cell Line IC₅₀ (µM) Reference

Kim-161 (5a) T24 (Urothelial) 56.11 [5]

Kim-111 (5b) T24 (Urothelial) 67.29 [5]

Derivative 4f A549 (Lung) 7.5 [6]

HeLa (Cervical) 9.3 [6]

MCF-7 (Breast) 8.9 [6]

Derivative 4e A549 (Lung) 8.9 [6]

HeLa (Cervical) 11.1 [6]

MCF-7 (Breast) 9.2 [6]

Derivative 6 PC3 (Prostate) 0.097 [7]

A549 (Lung) 0.04 [7]

MCF7 (Breast) 0.013 [7]

A2780 (Ovarian) 0.022 [7]

Compound 23 MCF7 (Breast) 7.9 [7]

Derivative 12a A-549 (Lung) 5.31 [8]

Derivative 12b A-549 (Lung) 3.54 [8]

Derivative 12c A-549 (Lung) 6.57 [8]

Derivative 13a MCF-7 (Breast) 4.02 [8]

MDA-MB231 (Breast) 6.92 [8]

Derivative 13b MCF-7 (Breast) 4.23 [8]

MDA-MB231 (Breast) 6.93 [8]
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Antifungal Activity
A significant number of imidazole derivatives exhibit potent antifungal properties, primarily by

inhibiting the biosynthesis of ergosterol, an essential component of the fungal cell membrane.

[9][10][11] This disruption of the cell membrane leads to increased permeability and ultimately,

fungal cell death.

In Vitro Antifungal Susceptibility of Imidazole
Derivatives
The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial drug

that inhibits the visible growth of a microorganism after overnight incubation. The MIC values

for several substituted imidazole derivatives against various fungal strains are presented below.

Derivative Fungal Strain MIC (µg/mL) Reference

Compound 3h C. albicans 12.5 [12]

A. niger 12.5 [12]

Compound 3l C. albicans 12.5 [12]

A. niger 12.5 [12]

Compound 31
C. albicans ATCC

90028
0.5-8 [13]

Fluconazole-resistant

C. albicans 64110
8 [13]

Compound 42
C. albicans ATCC

90028
2-32 [13]

Fluconazole-resistant

C. albicans 64110
8 [13]

N-cyclohexyl-2-(1H-

imidazol-1-

yl)acetamide (1b)

C. albicans 62.5 [14]

A. niger 125 [14]
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Anti-inflammatory Activity
Substituted imidazoles have also been investigated for their anti-inflammatory effects. The

carrageenan-induced rat paw edema model is a widely used in vivo assay to screen for acute

anti-inflammatory activity.

In Vivo Anti-inflammatory Efficacy of Imidazole
Derivatives
The percentage of edema inhibition in the carrageenan-induced rat paw edema model for

selected imidazole derivatives is shown below.

Derivative Dose (mg/kg)
Edema Inhibition
(%)

Reference

Compound 3h 10 58.02 [12]

Compound 3l 10 56.17 [12]

Compound 2h 10 49.58 [12]

Compound 2l 10 51.34 [12]

Compound 3g 10 52.17 [12]

Compound 3m 10 54.32 [12]

Indomethacin

(Standard)
10 62.34 [12]

Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.

MTT Assay for Anticancer Activity
This protocol is used to assess the cytotoxic effects of imidazole derivatives on cancer cell

lines.
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Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells

per well and incubated for 24 hours to allow for cell attachment.

Compound Treatment: The imidazole derivatives are dissolved in a suitable solvent (e.g.,

DMSO) and diluted to various concentrations in the cell culture medium. The cells are then

treated with these concentrations and incubated for a specified period (e.g., 48 or 72 hours).

MTT Addition: After the incubation period, 20 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-

yl)-2,5-diphenyltetrazolium bromide) solution in phosphate-buffered saline (PBS) is added to

each well. The plates are then incubated for another 4 hours at 37°C.

Formazan Solubilization: The medium containing MTT is removed, and 150 µL of DMSO is

added to each well to dissolve the formazan crystals.

Absorbance Measurement: The absorbance of the formazan solution is measured at a

wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated

relative to the untreated control cells. The IC₅₀ value is determined from the dose-response

curve.

Broth Microdilution Method for Antifungal Activity
This method is used to determine the Minimum Inhibitory Concentration (MIC) of the imidazole

derivatives against fungal strains.

Inoculum Preparation: Fungal strains are cultured on an appropriate agar medium. A

suspension of the fungal spores or yeast cells is prepared in sterile saline or broth and

adjusted to a standardized concentration (e.g., 1-5 x 10⁵ CFU/mL).

Compound Dilution: The imidazole derivatives are serially diluted in a 96-well microtiter plate

containing a suitable broth medium (e.g., RPMI-1640).

Inoculation: Each well is inoculated with the standardized fungal suspension.

Incubation: The plates are incubated at an appropriate temperature (e.g., 35°C) for a

specified period (e.g., 24-48 hours).
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MIC Determination: The MIC is determined as the lowest concentration of the compound at

which no visible growth of the fungus is observed.

Carrageenan-Induced Rat Paw Edema Assay for Anti-
inflammatory Activity
This in vivo assay is used to evaluate the acute anti-inflammatory activity of the imidazole

derivatives.

Animal Grouping: Male Wistar rats are divided into several groups, including a control group,

a standard drug group (e.g., indomethacin), and test groups for different doses of the

imidazole derivatives.

Compound Administration: The test compounds and the standard drug are administered

orally or intraperitoneally to the respective groups. The control group receives the vehicle.

Induction of Edema: After a specific time (e.g., 30-60 minutes) following compound

administration, a 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar

region of the right hind paw of each rat.

Paw Volume Measurement: The paw volume is measured at different time intervals (e.g., 1,

2, 3, and 4 hours) after the carrageenan injection using a plethysmometer.

Calculation of Edema Inhibition: The percentage of inhibition of edema is calculated for each

group by comparing the increase in paw volume with that of the control group.

Signaling Pathways and Mechanisms of Action
The biological activities of substituted imidazole derivatives are attributed to their interaction

with various cellular targets and modulation of key signaling pathways.

Anticancer Signaling Pathways
Substituted imidazoles have been shown to interfere with multiple signaling pathways that are

crucial for cancer cell proliferation, survival, and metastasis. One such critical pathway is the

PI3K/Akt/mTOR pathway, which is frequently hyperactivated in many cancers.
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Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by substituted imidazole

derivatives.
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Antifungal Mechanism of Action
The primary mechanism of antifungal action for many imidazole derivatives is the inhibition of

the enzyme lanosterol 14α-demethylase, which is a key enzyme in the ergosterol biosynthesis

pathway.
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Caption: Inhibition of ergosterol biosynthesis by substituted imidazole derivatives.

Experimental Workflow
The general workflow for the initial screening and evaluation of substituted imidazole

derivatives is depicted below.
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Caption: General experimental workflow for evaluating substituted imidazole derivatives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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